

The 1963 Discovery of Chlorine Pentafluoride: A Technical Retrospective

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Compound of Interest

Compound Name: Chlorine pentafluoride

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A comprehensive guide for researchers and professionals on the seminal synthesis and characterization of a powerful and hazardous interhalogen compound.

In 1963, D. F. Smith at the Oak Ridge Gaseous Diffusion Plant made a significant contribution to the field of inorganic chemistry with the first synthesis of **chlorine pentafluoride** (ClF₅).^{[1][2]} This discovery was born out of the intensive research into interhalogen compounds, driven by their potential as high-energy oxidizers for rocket propulsion systems.^[2] The existence of ClF₅ was predicted based on the bonding similarities between halogen polyfluorides and the then-novel xenon fluorides, specifically the existence of xenon tetrafluoride (XeF₄).^[1] This technical guide provides a detailed account of the original synthesis, the characterization methods employed, and the properties of this highly reactive molecule.

Synthesis of Chlorine Pentafluoride

The initial synthesis of **chlorine pentafluoride** was achieved through the direct fluorination of chlorine trifluoride (ClF₃) with fluorine gas (F₂) at elevated temperatures and pressures.^{[1][2][3]} While the original 1963 publication by Smith provided a concise announcement of the discovery, a more detailed account of the preparation and properties was published in 1967 by Pilipovich et al.^[4]

Experimental Protocols

The synthesis was conducted in a high-pressure reactor, a testament to the challenging conditions required to form this hypervalent molecule. The following is a detailed experimental

protocol based on the available literature:

Materials:

- Chlorine trifluoride (ClF₃)
- Fluorine gas (F₂)

Apparatus:

- A high-pressure reaction vessel constructed from a material resistant to attack by fluorine and chlorine fluorides (e.g., Monel or nickel).
- High-pressure gas handling and delivery system.
- A condensation and collection system for the product.
- Spectroscopic instrumentation for product identification (e.g., NMR, IR).

Procedure:

- The high-pressure reactor is thoroughly cleaned, passivated with a low concentration of fluorine gas, and evacuated.
- A known quantity of chlorine trifluoride is condensed into the reactor.
- Fluorine gas is then introduced into the reactor to the desired pressure.
- The reactor is heated to the target temperature and maintained for a specific duration to allow the reaction to proceed to completion.
- After the reaction period, the reactor is cooled, and the gaseous products are carefully vented through a series of cold traps to separate the more volatile ClF₅ from any unreacted ClF₃ and F₂.
- The collected ClF₅ is then purified by fractional distillation.

Reaction Conditions and Yield

The table below summarizes the key quantitative data for the synthesis of **chlorine pentafluoride**.

Parameter	Value	Reference
Reactants	ClF ₃ , F ₂	[1]
Temperature	High	[1] [3]
Pressure	High	[1] [3]
Product	ClF ₅	[1]

Note: Specific quantitative values for temperature, pressure, and yield from the original 1963 publication are not readily available in the public domain. The 1967 paper by Pilipovich et al. provides more detailed information.

Structural Characterization: The Advent of a Square Pyramidal Molecule

A crucial aspect of the 1963 discovery was the determination of **chlorine pentafluoride**'s molecular structure. High-resolution ¹⁹F NMR Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in confirming that ClF₅ adopts a square pyramidal geometry with C_{4v} symmetry.[\[4\]](#)[\[5\]](#)

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of ClF₅ is characteristic of its unique structure, which consists of a central chlorine atom bonded to five fluorine atoms—four in a square base (basal) and one at the apex (apical).

Parameter	Description
Chemical Shifts	The spectrum displays two distinct signals, corresponding to the two different chemical environments of the fluorine atoms. The single apical fluorine atom gives rise to one signal, while the four equivalent basal fluorine atoms produce another.
Spin-Spin Coupling	The signals exhibit spin-spin coupling, which appears as a complex multiplet pattern. The apical fluorine couples with the four basal fluorines, and the basal fluorines couple with the apical fluorine. This coupling pattern is a definitive indicator of the square pyramidal structure.

Detailed analysis of the chemical shifts and coupling constants from the original discovery is not widely available. However, the observed spectral pattern was sufficient to unambiguously assign the C4v symmetry.

Properties of Chlorine Pentafluoride

Chlorine pentafluoride is a colorless gas at room temperature and is a powerful oxidizing and fluorinating agent.^{[2][5]} It is known for its extreme reactivity and hazardous nature.

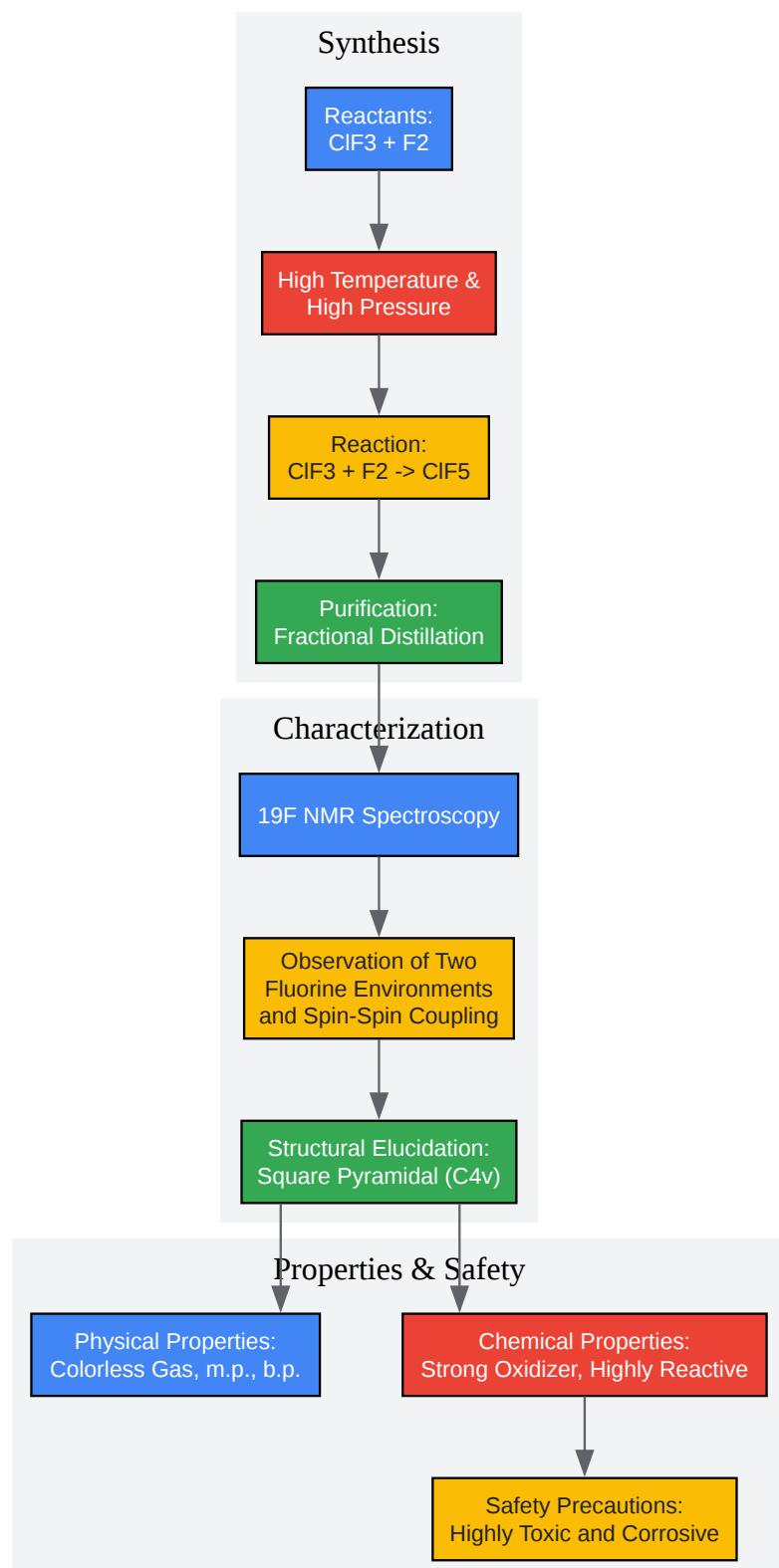
Property	Value	Reference
Molecular Formula	ClF ₅	[5]
Molar Mass	130.445 g/mol	[5]
Appearance	Colorless gas	[5]
Melting Point	-103 °C	[5]
Boiling Point	-13.1 °C	[5]

Safety and Handling

Chlorine pentafluoride is a highly toxic and corrosive substance that reacts violently with water and most organic materials.^{[5][6]} Extreme caution and specialized equipment are necessary when handling this compound. It can cause severe burns upon contact and is fatal if inhaled.^[5]

Logical Workflow of the Discovery

The discovery of **chlorine pentafluoride** followed a logical scientific progression, from theoretical prediction to experimental synthesis and structural confirmation.



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Figure 1. Logical workflow of the discovery of **chlorine pentafluoride**.

Conclusion

The synthesis of **chlorine pentafluoride** in 1963 by D. F. Smith was a landmark achievement in fluorine chemistry. It not only introduced a new member to the family of interhalogen compounds but also provided a compelling example of the predictive power of periodic trends and bonding theories. The subsequent detailed characterization of its properties and structure laid the groundwork for further research into hypervalent molecules and high-energy materials. This technical guide serves as a testament to the pioneering work that continues to inform and inspire chemists today.

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